2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS/c24-16(10-23-15-4-2-1-3-13(15)21-22-23)20-9-14-17(19-7-6-18-14)12-5-8-25-11-12/h1-8,11H,9-10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZVPZKONHARAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NCC3=NC=CN=C3C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 366.44 g/mol |
| LogP | 4.30 |
| PSA | 62.97 Ų |
Anticancer Activity
Research has indicated that compounds containing the benzo[d][1,2,3]triazole moiety exhibit significant anticancer properties. For instance, related compounds have shown activity against various human cancer cell lines with IC50 values in the nanomolar range. A study highlighted that a derivative with a similar structure demonstrated IC50 values between 1.2 to 2.4 nM against three human cancer cell lines, comparable to doxorubicin .
Case Study:
In a comparative study of benzotriazole derivatives, it was found that those with specific substitutions exhibited enhanced histone deacetylase inhibition (IC50 = 9.4 μM), suggesting that structural modifications could lead to improved anticancer efficacy .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Benzotriazole derivatives have been noted for their antifungal and antibacterial activities. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μg/mL , demonstrating effectiveness against pathogens such as Fusarium oxysporum and Klebsiella pneumoniae .
Table: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 6.25 | Fusarium oxysporum |
| Compound B | 12.5 | Klebsiella pneumoniae |
| Compound C | 4.0 | Escherichia coli |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes relevant in metabolic pathways. Notably, triazole derivatives have been linked to α-glucosidase inhibition, which is crucial for managing diabetes by delaying carbohydrate absorption .
Research Findings:
A series of benzo[d]imidazole-amide derivatives were synthesized and screened for α-glucosidase inhibitory activity, revealing promising results with some compounds achieving EC50 values comparable to known inhibitors .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that can include the use of coupling agents and specific conditions to ensure the formation of the desired triazole and acetamide moieties. Characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research has indicated that compounds containing benzo[d][1,2,3]triazole exhibit significant antimicrobial properties. For instance:
- Antibacterial Properties : Studies have shown that derivatives of benzo[d][1,2,3]triazole can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial DNA synthesis or cell wall formation .
- Antifungal Activity : Similar compounds have been evaluated for antifungal activity against various strains, demonstrating efficacy in inhibiting fungal growth through disruption of cellular processes .
Antitumor Activity
The compound's structural features suggest potential antitumor properties. Related studies have demonstrated:
- Cytotoxicity Against Cancer Cell Lines : In vitro tests have revealed that derivatives similar to 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide exhibit cytotoxic effects on several cancer cell lines. Mechanisms may involve apoptosis induction or cell cycle arrest .
- In Vivo Efficacy : Animal model studies have further validated the anticancer potential of triazole derivatives, indicating a promising avenue for cancer therapeutics .
Antitubercular Activity
Recent investigations into related compounds have highlighted their potential against Mycobacterium tuberculosis. The ability to inhibit key mycobacterial enzymes positions these compounds as candidates for further development in tuberculosis treatment .
Mechanistic Insights
The biological activities observed can often be attributed to the unique electronic properties and steric configurations provided by the triazole and thiophene moieties. Computational studies using molecular docking simulations have suggested possible binding interactions with target proteins involved in microbial resistance and cancer progression .
Case Studies
Several case studies illustrate the applications of this compound:
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity: Pyrazine and oxopyridinone substituents (Target, 17) reduce logP compared to phenyl or chlorobenzyl analogs (9, 41), impacting bioavailability .
- Solubility : Sulfonamide (12) and imidazole (41) groups improve aqueous solubility, critical for oral dosing .
Key Research Findings
Synthetic Efficiency : T3P/pyridine coupling (used for 41 and Target) achieves higher yields (69–95%) compared to EDC/HOBt (~70%) .
Structure-Activity Relationship (SAR): Pyrazine and oxopyridinone groups enhance target specificity for viral proteases . Chlorobenzyl and imidazole substituents (41) improve binding affinity but may increase cytotoxicity .
Crystallographic Insights : The Target compound’s benzotriazole moiety occupies the S1 pocket of 3CLPro, while the thiophen-3-ylpyrazine group interacts with the S2 subsite .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a benzo[d][1,2,3]triazole derivative with a pyrazine-thiophene intermediate via nucleophilic substitution or amide bond formation. Optimization may include varying solvents (e.g., DMF, THF), catalysts (e.g., EDCI/HOBt for amide coupling), and temperature (60–100°C) to improve yield. Characterization via IR and NMR can confirm bond formation .
- Data Consideration : Monitor reaction progress using TLC or HPLC. Compare calculated vs. experimental elemental analysis (e.g., C, H, N) to validate purity .
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Use X-ray crystallography to resolve the 3D structure, particularly for verifying stereochemistry and intermolecular interactions. Complementary techniques include - and -NMR for functional group analysis and FT-IR to identify characteristic peaks (e.g., C=O at ~1650 cm) .
- Data Contradiction : Discrepancies in NMR shifts may arise from solvent effects or impurities. Cross-validate with high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity or binding affinity of this compound in biological systems?
- Methodological Answer : Apply density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) or molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with target proteins. For example, dock the thiophene-pyrazine moiety into hydrophobic enzyme pockets .
- Data Contradiction : Address discrepancies between docking scores and experimental IC values by refining force fields or incorporating solvation effects .
Q. How can researchers resolve contradictions between experimental and computational spectral data?
- Methodological Answer : Re-examine computational parameters (e.g., solvent models in DFT) or experimental conditions (e.g., concentration-dependent NMR shifts). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
- Case Study : If -NMR data deviates from DFT predictions, check for tautomerism or dynamic effects in solution .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
- Methodological Answer : Transition from batch to flow chemistry for better heat/mass transfer. Optimize catalyst recycling (e.g., Pd/C for cross-coupling) and implement in-line purification (e.g., continuous chromatography) .
- Data Analysis : Track batch consistency using process analytical technology (PAT) like Raman spectroscopy .
Experimental Design & Data Analysis
Q. How should researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25–60°C. Analyze degradation products via LC-MS and quantify stability using Arrhenius kinetics .
- Data Interpretation : Identify hydrolytic degradation pathways (e.g., amide bond cleavage) and correlate with molecular dynamics simulations .
Q. What advanced separation techniques are recommended for isolating byproducts during synthesis?
- Methodological Answer : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). For chiral byproducts, employ chiral stationary phases (e.g., amylose-based) .
- Data Validation : Compare retention times and MS/MS fragmentation patterns with reference standards .
Contradiction Management
Q. How can conflicting bioactivity data across different assays be reconciled?
- Methodological Answer : Standardize assay protocols (e.g., cell line selection, incubation time) and validate with positive controls. Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .
- Case Example : If anti-inflammatory activity varies between RAW264.7 and THP-1 cells, investigate cell-specific uptake or metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
